molecular formula C15H22Cl2N3O- B011784 DCFAHXHYLDHEFX-UHFFFAOYSA-M CAS No. 102504-39-2

DCFAHXHYLDHEFX-UHFFFAOYSA-M

Cat. No.: B011784
CAS No.: 102504-39-2
M. Wt: 331.3 g/mol
InChI Key: DCFAHXHYLDHEFX-UHFFFAOYSA-M
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Description

Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride is a synthetic organic compound It belongs to the class of oxadiazolines, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reaction: Starting from a precursor such as a hydrazide and an aldehyde or ketone, the cyclization can be induced using acidic or basic catalysts.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, with solvents like ethanol or acetonitrile, at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the oxadiazoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A related compound with similar structural features but different chemical properties.

    1,3,4-Oxadiazole: Another isomer with distinct reactivity and applications.

    Benzoxadiazole: A fused ring system that shares some chemical characteristics.

Uniqueness

Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride is unique due to its specific substitution pattern and the presence of the diethylamino group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

102504-39-2

Molecular Formula

C15H22Cl2N3O-

Molecular Weight

331.3 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]-N,N-diethylpropan-1-amine;chloride

InChI

InChI=1S/C15H22ClN3O.ClH/c1-3-19(4-2)11-5-6-14-17-18-15(20-14)12-7-9-13(16)10-8-12;/h7-10,15,18H,3-6,11H2,1-2H3;1H/p-1

InChI Key

DCFAHXHYLDHEFX-UHFFFAOYSA-M

SMILES

CCN(CC)CCCC1=NNC(O1)C2=CC=C(C=C2)Cl.[Cl-]

Canonical SMILES

CCN(CC)CCCC1=NNC(O1)C2=CC=C(C=C2)Cl.[Cl-]

Synonyms

delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlor ophenyl)-, hydrochloride

Origin of Product

United States

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